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Compound of Interest

Compound Name: Crenulatin

Cat. No.: B15587035 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth literature review of Crenulatin, a cyclopeptide

alkaloid, and its related compounds. Due to the limited specific research on Crenulatin, this

review extends to the broader class of cyclopeptide alkaloids from the Rhamnaceae family to

offer a comprehensive understanding of their biological activities, mechanisms of action, and

experimental protocols.

Introduction to Crenulatin and Cyclopeptide
Alkaloids
Crenulatin, likely a misspelling of Crenatine A, is a natural product belonging to the family of

cyclopeptide alkaloids. These compounds are predominantly found in plants of the

Rhamnaceae family, such as those from the Discaria and Ziziphus genera. Crenatine A has

been isolated from Discaria chacaye (also referenced as Discaria crenata), a plant native to

South America. A noteworthy aspect of the biosynthesis of these alkaloids in Discaria chacaye

is its association with a symbiotic relationship with the nitrogen-fixing actinomycete, Frankia.

Cyclopeptide alkaloids are characterized by a macrocyclic ring structure, typically composed of

13, 14, or 15 atoms. Their unique structure contributes to a wide array of biological activities,

making them a subject of interest in natural product chemistry and drug discovery. The

research on this class of compounds has revealed activities ranging from insecticidal and

antimicrobial to antiplasmodial and sedative effects.
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Quantitative Data on Biological Activities
While specific quantitative data for Crenatine A is not readily available in the current literature,

studies on crude extracts and other purified cyclopeptide alkaloids from the Rhamnaceae

family provide valuable insights into their potency.

Table 1: Insecticidal Activity of Discaria chacaye Alkaloid Extract

Extract Source
Target
Organism

Bioassay Result (LD₅₀) Reference

Discaria chacaye

(with Frankia

nodules)

Cydia pomonella

(Codling moth) &

Drosophila

melanogaster

(Fruit fly)

Mortality Dose-

Dependence
44 - 71 µg/mL [1][2]

Table 2: Antiplasmodial and Antimycobacterial Activity of Cyclopeptide Alkaloids from Ziziphus

Species

Compound
Source
Organism

Target
Organism

Bioassay
Result (IC₅₀
/ MIC)

Reference

Cambodine C
Ziziphus

cambodiana

Plasmodium

falciparum

in vitro

antiplasmodia

l

IC₅₀: 6.09 µM [3]

Mauritine M
Ziziphus

mauritiana

Mycobacteriu

m

tuberculosis

in vitro

antimycobact

erial

MIC: 72.8 µM [4]

Nummularine

H

Ziziphus

mauritiana

Mycobacteriu

m

tuberculosis

in vitro

antimycobact

erial

MIC: 4.5 µM [4]

Various

Alkaloids

Ziziphus

mauritiana

Plasmodium

falciparum

(K1 strain)

in vitro

antiplasmodia

l

IC₅₀: 3.7 -

10.3 µM
[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/35916106/
https://www.researchgate.net/publication/332907827_Identification_of_structurally_diverse_alkaloids_in_Talguenea_quinquinervia_gill_Et_hook_by_liquid_chromatographyelectrospray_ionisation_tandem_mass_spectroscopy_and_insecticidal_activity
https://www.researchgate.net/publication/325198736_New_bioactive_cyclopeptide_alkaloids_with_rare_terminal_unit_from_the_root_bark_of_Ziziphus_cambodiana
https://www.researchgate.net/publication/50935862_Antiplasmodial_and_antimycobacterial_cyclopeptide_alkaloids_from_the_root_of_Ziziphus_mauritiana
https://www.researchgate.net/publication/50935862_Antiplasmodial_and_antimycobacterial_cyclopeptide_alkaloids_from_the_root_of_Ziziphus_mauritiana
https://www.researchgate.net/publication/50935862_Antiplasmodial_and_antimycobacterial_cyclopeptide_alkaloids_from_the_root_of_Ziziphus_mauritiana
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15587035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Experimental Protocols
The following protocols are representative of the methodologies used in the study of

cyclopeptide alkaloids from the Discaria genus.

3.1. Extraction and Isolation of Cyclopeptide Alkaloids

This protocol is based on methods described for the isolation of discarines and other

cyclopeptide alkaloids from Discaria americana.

Plant Material Collection and Preparation:

The root bark of the plant is collected, air-dried, and ground into a fine powder.

Extraction:

The powdered plant material is subjected to maceration with methanol (MeOH) at room

temperature for a period of 7-10 days.

The resulting extract is filtered and concentrated under reduced pressure using a rotary

evaporator to yield a crude methanolic extract.

Acid-Base Partitioning:

The crude extract is dissolved in a 3% aqueous tartaric acid solution.

This acidic solution is then extracted with diethyl ether (Et₂O) to remove neutral and acidic

compounds.

The aqueous phase is basified with ammonium hydroxide (NH₄OH) to a pH of 10.

The basic solution is subsequently extracted with Et₂O. The organic phase, containing the

basic alkaloids, is collected.

Purification:

The basic Et₂O extract is dried over anhydrous sodium sulfate (Na₂SO₄) and

concentrated.
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The resulting residue is subjected to column chromatography on silica gel.

Elution is performed using a gradient of chloroform (CHCl₃) and methanol (MeOH) to

separate the different alkaloid fractions.

Further purification of the fractions is achieved by preparative thin-layer chromatography

(TLC) to yield the pure cyclopeptide alkaloids.

Structure Elucidation:

The structures of the isolated compounds are determined using spectroscopic techniques,

including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and mass spectrometry

(MS).

3.2. Insecticidal Bioassay

This is a general protocol for assessing the insecticidal activity of plant extracts.

Test Organisms:

Larvae of insect pests such as the codling moth (Cydia pomonella) or fruit fly (Drosophila

melanogaster) are used.

Diet Preparation:

An artificial diet for the insects is prepared.

The plant extract or purified compound is incorporated into the diet at various

concentrations. A control diet without the test substance is also prepared.

Bioassay:

A set number of insect larvae are placed on the prepared diets in individual containers.

The containers are maintained under controlled environmental conditions (temperature,

humidity, light/dark cycle).

Data Collection:
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Larval mortality is recorded daily for a specified period (e.g., 16 days).

Sub-lethal effects, such as inhibition of growth and development, are also monitored by

measuring larval weight.

Data Analysis:

The lethal dose 50 (LD₅₀), which is the concentration of the extract that causes 50%

mortality of the larvae, is calculated using probit analysis.

Signaling Pathways and Mechanisms of Action
The precise molecular targets for most cyclopeptide alkaloids are not yet fully elucidated.

However, for their insecticidal and antimicrobial activities, a primary mechanism of action is

believed to be the disruption of cellular membranes. This is a common mechanism for many

cyclic peptides.

The proposed mechanism involves the peptide inserting into the lipid bilayer of the cell

membrane, leading to the formation of pores or channels. This disrupts the membrane's

integrity, causing leakage of essential ions and metabolites, and ultimately leading to cell death.

The amphipathic nature of these peptides, having both hydrophobic and hydrophilic regions,

facilitates this interaction with the cell membrane.

Visualizations
Diagram 1: General Workflow for Isolation and Bioactivity Screening
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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